molecular formula C16H12FN5O3 B2623844 N-(3-fluoro-4-methylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide CAS No. 1396865-13-6

N-(3-fluoro-4-methylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

Cat. No.: B2623844
CAS No.: 1396865-13-6
M. Wt: 341.302
InChI Key: FPXUCOGFDNHODN-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a synthetic small molecule featuring a pyrazinecarboxamide core linked to an oxazole carboxamide scaffold. This structure is of significant interest in medicinal chemistry, particularly in the development of novel antimicrobial agents. Compounds based on the pyrazine-2-carboxamide motif have demonstrated potent in vitro antibacterial activity against challenging, drug-resistant pathogens. Recent research on closely related pyrazine carboxamides has shown promising results against extensively drug-resistant (XDR) Salmonella Typhi , a critical public health threat, with some derivatives exhibiting strong inhibitory effects . The incorporation of the oxazole ring further enhances the molecular profile, as this heterocycle is commonly utilized in drug discovery for its ability to contribute to favorable physicochemical properties and participate in key hydrogen-bonding interactions with biological targets . The specific substitution pattern on this molecule, including the 3-fluoro-4-methylphenyl group, is designed to optimize lipophilicity and electronic characteristics, factors known to influence cellular penetration and binding affinity . This compound is provided as a valuable chemical tool for researchers investigating new therapeutic strategies to overcome antibiotic resistance, studying structure-activity relationships (SAR) in heterocyclic chemistry, or screening for novel enzyme inhibitors. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN5O3/c1-9-2-3-10(6-11(9)17)20-15(24)13-8-25-16(21-13)22-14(23)12-7-18-4-5-19-12/h2-8H,1H3,(H,20,24)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXUCOGFDNHODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-fluoro-4-methylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylbenzoic acid, pyrazine-2-carboxylic acid, and oxazole derivatives.

    Formation of Intermediates: The initial steps involve the formation of intermediates through reactions like esterification, amidation, and cyclization.

    Coupling Reactions: The key step involves coupling the intermediates under specific conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to enhance yield and scalability, including the use of automated reactors and continuous flow processes.

Chemical Reactions Analysis

N-(3-fluoro-4-methylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

    Substitution: The fluoro-substituted phenyl ring can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor in organic synthesis and medicinal chemistry.

    Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers study its interactions with biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in drug discovery and development. It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: In industrial applications, the compound is used in the development of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Key Findings and Implications

  • Substituent Effects : Fluoro and methyl groups balance electron withdrawal and lipophilicity, optimizing target engagement and pharmacokinetics in the target compound. Chloro or methoxy analogs may trade potency for stability.
  • Core Structure Flexibility : Oxazole derivatives show versatility in enzyme inhibition, while pyrimidine-based cores are better suited for kinase targets.
  • Pharmacophore Design : The pyrazine-carboxamide moiety is a critical hydrogen-bonding domain across analogs, suggesting its retention in future optimizations.

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C16H12FN5O3
  • Molecular Weight : 341.30 g/mol
  • CAS Number : 1396865-13-6

Structural Analysis

The structure of this compound features an oxazole ring, which is known for its diverse biological activities. The presence of a fluorine atom and a methyl group on the phenyl ring enhances its pharmacological properties.

Antimicrobial Activity

Recent studies indicate that this compound exhibits potent antimicrobial properties, particularly against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for this pathogen has been reported to be around 10 µM, indicating strong efficacy in inhibiting bacterial growth .

The biological activity of this compound is believed to involve interaction with specific molecular targets within bacterial cells. It may disrupt essential cellular processes, although detailed mechanisms remain to be fully elucidated. Preliminary findings suggest that the compound interferes with protein synthesis and cell wall integrity .

Case Studies and Research Findings

  • Tuberculosis Inhibition : A study published in 2024 highlighted the compound's effectiveness against Mycobacterium tuberculosis, suggesting it could serve as a lead compound for developing new anti-tuberculosis drugs .
  • Structure-Activity Relationship (SAR) : Research conducted on related oxazole derivatives has shown that modifications in the chemical structure can significantly impact biological activity. The introduction of various substituents on the oxazole ring has been systematically evaluated to optimize antimicrobial efficacy .
  • Pharmacokinetics : Another aspect of ongoing research involves assessing the pharmacokinetic profiles of this compound to determine its absorption, distribution, metabolism, and excretion (ADME) properties. Such studies are crucial for understanding its potential as a therapeutic agent .

Summary of Biological Activities

Activity TypeTarget OrganismMIC (µM)Notes
AntimicrobialMycobacterium tuberculosis10Potent inhibition observed
Enzyme InhibitionVarious bacterial enzymesTBDMechanism under investigation

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